molecular formula C42H28Br2O2 B14357479 1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]- CAS No. 93274-47-6

1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-

Katalognummer: B14357479
CAS-Nummer: 93274-47-6
Molekulargewicht: 724.5 g/mol
InChI-Schlüssel: KVMPHXHGMAVSJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with two bromo-naphthalenyl methoxy groups attached, making it an interesting subject for research in organic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- typically involves multiple steps, starting with the preparation of the binaphthalene core This can be achieved through the coupling of naphthalene derivatives under specific conditionsCommon reagents used in these steps include bromine for halogenation and methanol for etherification .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while cross-coupling reactions can produce various aryl-aryl coupled products.

Wissenschaftliche Forschungsanwendungen

1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- largely depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved are specific to the type of reaction and the metal used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- is unique due to the presence of both bromo and methoxy groups, which provide versatility in chemical reactions and potential applications. Its ability to undergo various substitution and cross-coupling reactions makes it a valuable compound in organic synthesis and materials science.

Eigenschaften

CAS-Nummer

93274-47-6

Molekularformel

C42H28Br2O2

Molekulargewicht

724.5 g/mol

IUPAC-Name

1-bromo-2-[[1-[2-[(1-bromonaphthalen-2-yl)methoxy]naphthalen-1-yl]naphthalen-2-yl]oxymethyl]naphthalene

InChI

InChI=1S/C42H28Br2O2/c43-41-31(19-17-29-11-3-7-15-35(29)41)25-45-37-23-21-27-9-1-5-13-33(27)39(37)40-34-14-6-2-10-28(34)22-24-38(40)46-26-32-20-18-30-12-4-8-16-36(30)42(32)44/h1-24H,25-26H2

InChI-Schlüssel

KVMPHXHGMAVSJN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCC5=C(C6=CC=CC=C6C=C5)Br)OCC7=C(C8=CC=CC=C8C=C7)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.